Definitive Guide to 2-Chloro-6-fluorocinnamic Acid: Properties, Synthesis, and Applications
Definitive Guide to 2-Chloro-6-fluorocinnamic Acid: Properties, Synthesis, and Applications
Executive Summary
2-Chloro-6-fluorocinnamic acid (CAS: 206986-82-5) is a disubstituted phenylpropanoid and a critical intermediate in the synthesis of heterocyclic pharmaceutical scaffolds.[1] Characterized by the presence of orthogonal halogen substituents—an electron-withdrawing chlorine at the ortho position and a fluorine at the other ortho position (position 6)—this molecule exhibits unique steric and electronic properties that influence its reactivity in cyclization and coupling reactions.
This guide provides a comprehensive technical analysis of its physicochemical properties, a validated synthesis protocol via Knoevenagel condensation, and structural characterization data for researchers in medicinal chemistry.
Physicochemical Profile
The dual ortho-substitution pattern creates a "steric clamp" around the cinnamic acid side chain, affecting planarity and solubility.
Table 1: Key Physicochemical Constants
| Property | Value / Description | Source/Note |
| IUPAC Name | (2E)-3-(2-Chloro-6-fluorophenyl)prop-2-enoic acid | Trans isomer is thermodynamically favored |
| CAS Number | 206986-82-5 | Specific to the trans isomer |
| Molecular Formula | C₉H₆ClFO₂ | |
| Molecular Weight | 200.59 g/mol | |
| Melting Point | 165 – 169 °C | Experimental (Lit.) [1, 2] |
| Appearance | White to off-white crystalline solid | |
| pKa (Predicted) | 3.85 ± 0.10 | More acidic than cinnamic acid (4.[2][3]44) due to -I effect of Cl/F |
| LogP (Predicted) | 2.8 – 2.9 | Moderate lipophilicity |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Insoluble in Water |
Electronic & Steric Effects
-
Inductive Effect (-I): Both Chlorine (C2) and Fluorine (C6) exert strong electron-withdrawing inductive effects, lowering the electron density of the aromatic ring and increasing the acidity of the carboxylic acid relative to unsubstituted cinnamic acid.
-
Resonance Effect (+R): Fluorine has a competing resonance donation effect, but the inductive withdrawal typically dominates in reactivity, particularly for nucleophilic aromatic substitution on the ring.
-
Steric Hindrance: The 2,6-disubstitution forces the alkene side chain to twist slightly out of planarity with the phenyl ring to minimize steric clash, potentially affecting
-conjugation efficiency.
Synthesis & Purification Protocol
The most robust route to 2-chloro-6-fluorocinnamic acid is the Knoevenagel Condensation of 2-chloro-6-fluorobenzaldehyde with malonic acid. This method is preferred over the Heck reaction for this substrate due to the high cost of the di-ortho-substituted halobenzene precursor and potential steric issues with palladium insertion.
Experimental Workflow
Reaction:
Reagents:
-
2-Chloro-6-fluorobenzaldehyde (1.0 eq)
-
Malonic acid (1.2 eq)
-
Pyridine (Solvent/Base, 5.0 vol)
-
Piperidine (Catalyst, 0.1 eq)
-
Hydrochloric acid (for workup)
Step-by-Step Protocol:
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 2-chloro-6-fluorobenzaldehyde (e.g., 10 mmol) in pyridine (5 mL).
-
Addition: Add malonic acid (12 mmol) and piperidine (1 mmol).
-
Reaction: Heat the mixture to 80–90 °C for 1 hour, then increase temperature to reflux (115 °C) for 2–3 hours. Note: Evolution of CO₂ gas indicates decarboxylation is proceeding.
-
Quench: Cool the reaction mixture to room temperature. Pour the solution slowly into a stirred mixture of ice and concentrated HCl (excess acid is required to neutralize pyridine and precipitate the free acid).
-
Isolation: A white precipitate will form. Stir for 30 minutes to ensure complete precipitation. Filter the solid under vacuum.
-
Purification: Recrystallize the crude solid from Ethanol/Water (3:1) . Dissolve in hot ethanol, filter while hot to remove insolubles, then add warm water until slightly turbid. Cool slowly to 4 °C.
Synthesis Pathway Diagram[5]
Figure 1: Knoevenagel condensation workflow for the synthesis of 2-chloro-6-fluorocinnamic acid.
Structural Characterization
Validating the structure requires confirming the trans geometry and the presence of the halogen substituents.
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆) Prediction:
-
Carboxylic Acid (-COOH):
12.5–13.0 ppm (Broad singlet, exchangeable). -
Alkene Protons:
-
(next to COOH):
6.6–6.7 ppm (doublet, Hz). -
(next to Ar):
7.6–7.8 ppm (doublet, Hz). Note: The large coupling constant confirms the (E)-trans geometry.
-
(next to COOH):
-
Aromatic Protons (3H):
-
Multiplet region
7.2–7.5 ppm. The specific pattern arises from the ABC system of the 3, 4, and 5 positions, further split by fluorine coupling ( ).
-
¹³C NMR Features:
-
C-F Coupling: Carbon atoms ortho, meta, and para to the fluorine will appear as doublets due to
coupling ( Hz for C-F bond). -
Carbonyl:
ppm.[3][4]
Mass Spectrometry (MS)
-
Ionization: ESI- (Negative mode) is preferred for carboxylic acids.
-
Isotope Pattern: Look for the characteristic Chlorine isotope signature. The
peak at will have an peak at with an intensity ratio of roughly 3:1 ( ).
Reactivity & Applications
2-Chloro-6-fluorocinnamic acid is a versatile building block. Its reactivity profile is defined by the carboxylic acid functionality and the electron-deficient alkene.
Key Transformations
-
Reduction: Catalytic hydrogenation (Pd/C, H₂) yields 3-(2-chloro-6-fluorophenyl)propanoic acid (Hydrocinnamic acid derivative).
-
Precaution: Avoid hydrogenolysis of the C-Cl bond by controlling pressure or using PtO₂.
-
-
Cyclization (Indole Synthesis): Conversion to the acyl azide (Curtius rearrangement) or nitration followed by reductive cyclization can yield substituted indoles or quinolines.
-
Amide Coupling: Activation with SOCl₂ or EDC/NHS allows coupling with amines to form cinnamamides, which are often screened for biological activity (e.g., TRPV1 antagonists).
Reactivity Map
Figure 2: Primary derivatization pathways for drug discovery applications.[3]
Safety & Handling (MSDS Summary)
-
GHS Classification:
-
Skin Irritation: Category 2 (H315)
-
Eye Irritation: Category 2A (H319)
-
STOT-SE: Category 3 (Respiratory Irritation, H335)
-
-
Handling: Use in a fume hood.[5] Avoid inhalation of dust.
-
Storage: Store in a cool, dry place. Keep container tightly closed. Stable under normal temperature and pressure.
References
-
King-Pharm. (n.d.).[6] Trans-2-Chloro-6-fluorocinnamic acid Product Data. Retrieved from
-
ChemBK. (n.d.). 2-Chloro-6-fluorocinnamic acid Properties. Retrieved from
-
ChemicalBook. (n.d.). Synthesis of 2-Chloro-6-fluorobenzaldehyde. Retrieved from
-
PubChem. (2025). 2-Chlorocinnamic acid Compound Summary. (Used for comparative physicochemical modeling). National Library of Medicine. Retrieved from
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. 2-Chloro-6-fluorobenzaldehyde Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. 2-Chlorobenzoic acid(118-91-2) 1H NMR spectrum [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 206986-82-5 TRANS-2-CHLORO-6-FLUOROCINNAMIC ACID 9& [king-pharm.com]

